molecular formula C10H11NO B158377 6-methoxy-2-methyl-1H-indole CAS No. 1968-13-4

6-methoxy-2-methyl-1H-indole

Cat. No. B158377
CAS RN: 1968-13-4
M. Wt: 161.2 g/mol
InChI Key: NFQLMUSRHJTMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-methoxy-2-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are prevalent moieties present in selected alkaloids . They can be prepared via condensation reactions, reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .


Molecular Structure Analysis

The molecular structure of “6-methoxy-2-methyl-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C10H11NO/c1-7-5-8-3-4-9 (12-2)6-10 (8)11-7/h3-6,11H,1-2H3 .


Chemical Reactions Analysis

Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are employed as reactants in various chemical reactions. These include preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, and arylation reactions using a palladium acetate catalyst .


Physical And Chemical Properties Analysis

“6-methoxy-2-methyl-1H-indole” is a solid at room temperature . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Fluorescence Studies

6-Methoxyindole: has been used to study the fluorescence of protonated excited-state forms of serotonin and other related compounds in acid environments. This application is crucial for understanding the behavior of bioactive compounds under different pH conditions .

Synthesis of Tryptophan Dioxygenase Inhibitors

This compound is utilized in the preparation of tryptophan dioxygenase inhibitors. These inhibitors have potential applications in anticancer immunomodulation, highlighting the compound’s role in developing therapeutic agents .

Preparation of Indolylquinoxalines

It serves as a reactant in the preparation of indolylquinoxalines through condensation reactions. Indolylquinoxalines are important heterocyclic compounds with various pharmaceutical applications .

Reductive Alkylation

6-Methoxy-2-methylindole: is employed in reductive alkylation reactions catalyzed by iridium, leading to the formation of alkylindoles. This process is significant for modifying indole structures for pharmaceutical synthesis .

Arylation Reactions

The compound is used in arylation reactions using a palladium acetate catalyst. Arylation is a key step in synthesizing complex organic molecules, including drugs and agrochemicals .

Enantioselective Friedel-Crafts Alkylation

It is involved in enantioselective Friedel-Crafts alkylation reactions, which are essential for creating chiral centers in organic molecules, a critical aspect of drug design and synthesis .

Biological Potential as Antiviral Agents

Indole derivatives, including 6-methoxy-2-methyl-1H-indole , have shown inhibitory activity against influenza A and other viruses, indicating their potential as antiviral agents .

Antifungal Metabolite Production

The compound has been identified as 6-methoxy-1H-Indole-2-carboxylic acid in purified extracts optimized for antifungal metabolite production using response surface methodology (RSM). This optimization is vital for maximizing yield and efficacy in antifungal treatments .

Mechanism of Action

Target of Action

6-Methoxy-2-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions of 6-methoxy-2-methyl-1H-indole with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Indole derivatives are often involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of 6-methoxy-2-methyl-1H-indole would need to be determined through further experimental studies.

Action Environment

The action of 6-methoxy-2-methyl-1H-indole, like many chemical compounds, can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability

Safety and Hazards

“6-methoxy-2-methyl-1H-indole” is classified under GHS07. It may cause skin irritation (H302) and serious eye irritation (H317). Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLMUSRHJTMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445621
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1968-13-4
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (7.6 g, 0.2 mol) in dioxane (100 mL) is added dropwise a solution of methyl 6-methoxy-1H-indole-2-carboxylate (8.2 g, 0.04 mol) in dioxane (50 mL) at 0° C. After the addition, the mixture is stirred at room temperature for 1 h and then heated at reflux for 5 h. After cooling to 0° C., the reaction is quenched by water (dropwise) and then 15% aqueous NaOH. After stirring at room temperature for 1 h, the mixture is filtered through Celite. The solid is washed with a large amount of EtOAc. The solvent is washed with brine, dried over Na2SO4 and evaporated under vacuum. The residue is purified by flash column chromatography on silica gel using EtOAc/petroleum ether (1/5) as eluent to yield 61% of 6-methoxy-2-methyl-1H-indole.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide. Using the method in Example 9, Part C, 13.7 g 49 mmol) of 1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone was reacted with 20 mL of trifluoroacetic and the produce chromatographed on silica eluting with 20% EtOAc/hexane. There was obtained 4.8 g (61% yield) of crude 6-methoxy-2-methyl-1H-indole. By the method in Example 6, Part A, this material (30 mmol) was treated with 1.2 g (30 mmol) of 60% NaH/mineral oil and 3.6 mL of benzyl bromide in DMF to give after chromatography on silica (eluting with 25% EtOAc/hexane) 4.77 g (63% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole. By the method in Example 16, Part C, 1.97 g (8 mmol) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole was reacted with 0.73 mL (8.4 mmol) of oxalyl chloride and then ammonia to give 0.875 g (34% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide from EtOAc, mp, 230-234° C.
Name
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-2-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-methoxy-2-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-methoxy-2-methyl-1H-indole
Reactant of Route 4
6-methoxy-2-methyl-1H-indole
Reactant of Route 5
6-methoxy-2-methyl-1H-indole
Reactant of Route 6
6-methoxy-2-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.